molecular formula C10H12F3NO B8576645 4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine

4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine

Cat. No.: B8576645
M. Wt: 219.20 g/mol
InChI Key: GGDAMLYJTPTHPO-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of three fluorine atoms, a tert-butoxy group, and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2,3,6-trifluoro-5-methylpyridine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The tert-butoxy group may also play a role in modulating its chemical reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trifluoro-5-methylpyridine: Lacks the tert-butoxy group.

    4-t-Butoxy-2,3,6-trifluoro-5-methoxypyridine: Contains a methoxy group instead of a methyl group.

Uniqueness

4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butoxy group distinguishes it from other fluorinated pyridines and can influence its reactivity and applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2,3,6-trifluoro-5-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C10H12F3NO/c1-5-7(15-10(2,3)4)6(11)9(13)14-8(5)12/h1-4H3

InChI Key

GGDAMLYJTPTHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1F)F)F)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A freshly prepared solution of lithium diethylamide (LDA) (58.21 mmol) in 30 mL of THF at -78° C. was added to 10.0 g (48.74 mmol) of 4-t-butoxy-2,3,6-trifluoropyridine in 50 mL of THF at -78° C, and the reaction was stirred for 50 min. To the reaction mixture was added 4.3 mL (69.07 mmol) of methyl iodide, and the mixture was stirred at -78° C. for 1 hour and stirred at ambient temperature for 16 hours. The reaction was quenched with saturated NH4Cl solution, extracted with hexane, and the extracts washed with water, dried over MgSO4 and concentrated to give 4-t-butoxy-2,3,6-trifluoro-5-methylpyridine as a pale yellow oil, which was taken directly to the next step. MS (220) (M+H)+ ; 1H NMR (CDCl3)∂: 1.47 (m, 9H), 2.12 (m, 3H). 19F NMR (CDCl3, CFCl3 as reference)∂: 75.91 (dd apparent, J1 =15.0, J2 =22.1 Hz), 93.17 (dd apparent, J1 =15.0, J2 =22.1 Hz), 156.54 (m).
Quantity
58.21 mmol
Type
reactant
Reaction Step One
Name
4-t-butoxy-2,3,6-trifluoropyridine
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

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